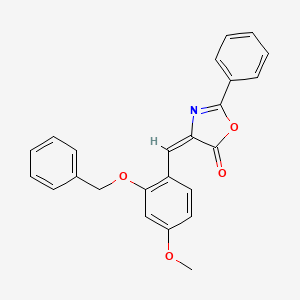![molecular formula C11H14O2 B12887384 2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one CAS No. 89225-02-5](/img/structure/B12887384.png)
2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one is a chemical compound characterized by a cyclopentanone ring substituted with a furan-2-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one typically involves the transformation of furfural, a widely available platform chemical derived from biomass. One common synthetic route includes the conversion of furfural to 1-(furan-2-yl)propan-1-ol, followed by a Piancatelli rearrangement to yield 5-ethyl-4-hydroxycyclopent-2-en-1-one. Subsequent hydro-deoxygenation affords the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process generally involves large-scale application of the synthetic routes mentioned above, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the compound into more saturated derivatives.
Substitution: The furan ring and cyclopentanone moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The furan ring and cyclopentanone moiety can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential therapeutic effects and biological activities .
Comparison with Similar Compounds
Similar Compounds
Furan, 2-(1-cyclopenten-1-yl): This compound shares a similar furan ring structure but differs in the cyclopentane substitution pattern.
2-Furan-2-ylmethylene-cyclopentanone: Another related compound with a furan ring and cyclopentanone moiety, but with different substituents.
Uniqueness
2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
89225-02-5 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-[1-(furan-2-yl)ethyl]cyclopentan-1-one |
InChI |
InChI=1S/C11H14O2/c1-8(11-6-3-7-13-11)9-4-2-5-10(9)12/h3,6-9H,2,4-5H2,1H3 |
InChI Key |
KRXFBLXMOOGMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC1=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


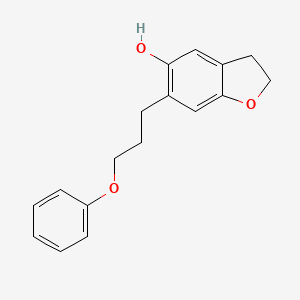
![2-(Aminomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887320.png)
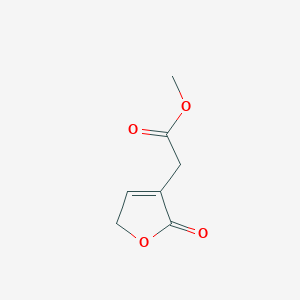
![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)


![4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12887349.png)



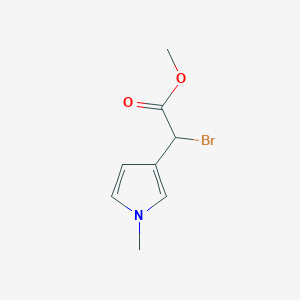
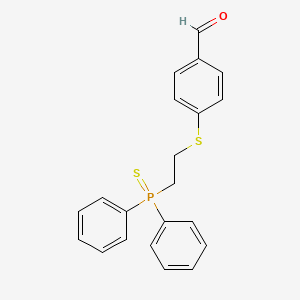
![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)
